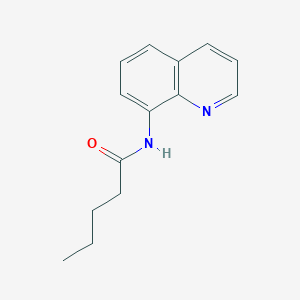

N-(8-quinolinyl)pentanamide

Description

N-(8-quinolinyl)pentanamide is a quinoline-derived amide compound characterized by a pentanamide chain attached to the 8-position of the quinoline ring. Its synthesis involves a coupling reaction between pentanoic acid derivatives and 8-aminoquinoline. details the preparation of this compound (denoted as 6) via a reaction in methanol and m-xylene (1:1 ratio) at 140°C, yielding an 18% product after purification by preparative thin-layer chromatography . Key spectroscopic data include:

- ¹H NMR (600 MHz, CDCl₃): δ 9.81 (s, 1H), 8.80 (ddd, J = 8.9, 5.9, 1.5 Hz, 2H), 2.57 (t, J = 7.6 Hz, 2H), and 0.99 (t, J = 7.4 Hz, 3H).

- ¹³C NMR: δ 172.07 (carbonyl), 148.25 (quinoline C8), and 14.02 (terminal methyl) .

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-quinolin-8-ylpentanamide |

InChI |

InChI=1S/C14H16N2O/c1-2-3-9-13(17)16-12-8-4-6-11-7-5-10-15-14(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |

InChI Key |

NICCANZDEDGNIC-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Quinoline-Substituted Pentanamides

N-(quinolin-2-yl)pentanamide derivatives

- Example: 5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11a) . Synthesis: Prepared via substitution with 1-(2-(trifluoromethoxy)phenyl)piperazine, yielding 44% after dual chromatography. NMR data (δ 9.09 ppm, quinoline NH) and mass spectrometry (M+H⁺: 439.30) confirm structure .

- Comparison: The 2-quinolinyl substitution and extended piperazine side chain may improve solubility and target engagement compared to the 8-quinolinyl analog.

N-(quinolin-3-yl)pentanamide derivatives

- Example: 5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10d) . Synthesis: Similar to 11a but with 3-quinolinyl substitution, yielding 41% . Key Features: Distinct quinoline positioning alters electronic properties (e.g., δ 9.35 ppm for NH in ¹H NMR) .

- Comparison: Positional isomerism (3- vs. 8-quinolinyl) likely influences steric interactions in biological systems, though activity data are absent.

Functional Analogs: Anthelmintic Pentanamides

N-(4-methoxyphenyl)pentanamide

- Synthesis: Simplified albendazole derivative prepared via 4-anisidine and pentanoic acid coupling .

- Key Properties: Anthelmintic Activity: Comparable to albendazole against Toxocara canis but with slower onset (50 mM: 72 hr for full lethality vs. 48 hr for albendazole) . 30–50% viability reduction by albendazole) . Drug-Likeness: Superior to albendazole in logP (2.5 vs. 3.1), topological polar surface area (TPSA: 45 Ų vs. 61 Ų), and synthetic accessibility (simpler synthesis, validated by in silico tools) .

Table 1 : Comparative Pharmacokinetic Profiles

| Parameter | N-(8-quinolinyl)pentanamide | N-(4-methoxyphenyl)pentanamide | Albendazole |

|---|---|---|---|

| logP | ~2.8 (estimated) | 2.5 | 3.1 |

| TPSA (Ų) | 55 | 45 | 61 |

| BBB Permeation | Not reported | Yes | No |

| CYP Inhibition | Not reported | Predicted | Yes |

| Synthetic Accessibility | Moderate (18% yield) | High (simplified route) | Low |

Other Pentanamide Derivatives

Sulfonamide-Linked Pentanamides

- Examples: N4-valeroylsulfathiazole (23) and dipeptide-sulphonamides (e.g., compound A) . Activity: Anti-tubercular (23) and anti-ulcer (A) via protein binding (e.g., 2QV3 receptor docking) . Comparison: Sulfonamide groups enhance target specificity but reduce BBB permeability compared to quinoline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.